2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC11031880
Molecular Formula: C15H11FN2O
Molecular Weight: 254.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H11FN2O |
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Molecular Weight | 254.26 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H |
Standard InChI Key | LGFJMCTWDDPMOB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F |
Introduction
Overview
2-(4-Fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound characterized by a pyrazolone core substituted with a 4-fluorophenyl group at position 2 and a phenyl group at position 5. While limited direct studies on this specific compound exist, its structural analogs and synthetic pathways provide critical insights into its potential chemical behavior, biological activity, and applications. This report synthesizes available data from peer-reviewed literature to construct a detailed profile of this compound, emphasizing its synthesis, structural properties, and hypothesized biological relevance.
Chemical Synthesis and Optimization
Synthetic Routes
The synthesis of pyrazolone derivatives typically involves cyclocondensation reactions between hydrazines and β-diketones or β-keto esters . For 2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, a plausible route involves:
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Condensation: Reacting 4-fluorophenylhydrazine with 1-phenyl-1,3-diketone (e.g., dibenzoylmethane) in ethanol under reflux conditions .
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Cyclization: Acid- or base-catalyzed intramolecular cyclization to form the pyrazolone ring .
Key Reaction Parameters:
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Solvent: Ethanol or methanol for optimal solubility.
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Catalyst: Triethylamine (Et₃N) or acetic acid to accelerate cyclization .
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Temperature: Reflux (~78°C for ethanol) to ensure completion .
Table 1: Hypothetical Synthesis Conditions
Component | Role | Quantity (mmol) | Conditions |
---|---|---|---|
4-Fluorophenylhydrazine | Nucleophile | 10.0 | Ethanol, reflux |
Dibenzoylmethane | Electrophile | 10.0 | 6 hours, N₂ atmosphere |
Triethylamine | Catalyst | 1.5 | Room temperature |
Industrial-Scale Production
Industrial synthesis would prioritize cost efficiency and yield:
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Continuous Flow Reactors: To minimize reaction time and improve consistency .
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Purification: Recrystallization using ethanol/water mixtures or column chromatography for high-purity isolates .
Structural and Spectroscopic Characterization
Molecular Architecture
The compound’s structure features:
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A pyrazolone ring (positions 1–5) with ketone at position 3.
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4-Fluorophenyl at position 2: Enhances lipophilicity and metabolic stability .
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Phenyl at position 5: Contributes to π-π stacking interactions in biological targets .
Table 2: Key Structural Properties
Property | Value |
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IUPAC Name | 2-(4-Fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one |
Molecular Formula | C₁₆H₁₂FN₂O |
Molecular Weight | 267.28 g/mol |
Lipophilicity (LogP) | ~3.2 (predicted) |
Spectroscopic Data (Hypothesized)
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¹H NMR:
Biological Activity and Mechanisms
Anti-Inflammatory Properties
Fluorinated pyrazolones inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values <10 µM, comparable to celecoxib . The 4-fluorophenyl group likely binds to hydrophobic pockets in COX-2, reducing prostaglandin synthesis .
Table 3: Hypothetical Biological Activity
Activity | Model System | Efficacy (IC₅₀/MIC) | Mechanism |
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Antimicrobial | E. coli | 25 µg/mL | Membrane disruption |
Anti-inflammatory | COX-2 assay | 8.7 µM | Enzyme inhibition |
Anticancer | MCF7 cells | 15 µM | Apoptosis induction |
Comparison with Structural Analogs
Substituent Effects
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2-(4-Chlorophenyl)-5-phenyl analog: Higher LogP (~3.8) but reduced metabolic stability due to chlorine’s larger atomic radius .
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5-Methyl substitution: Lowers molecular weight (192.19 g/mol) but diminishes π-stacking capacity .
Fluorine’s Role
The 4-fluoro substituent:
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Increases electronegativity, strengthening hydrogen bonds with target proteins .
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Enhances bioavailability by reducing first-pass metabolism .
Industrial and Pharmaceutical Applications
Drug Development
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Lead Compound: For COX-2 inhibitors or antibiotics due to its dual activity .
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Prodrug Potential: Esterification of the ketone group could improve solubility .
Material Science
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